4-Bromo-2-chloro-7-fluoro-1,3-benzoxazole chemical properties
4-Bromo-2-chloro-7-fluoro-1,3-benzoxazole chemical properties
This guide provides an in-depth technical analysis of 4-Bromo-2-chloro-7-fluoro-1,3-benzoxazole , a specialized heterocyclic scaffold used in high-precision medicinal chemistry.[1][2]
CAS: 1934432-72-0 | Formula: C
Executive Summary
4-Bromo-2-chloro-7-fluoro-1,3-benzoxazole represents a "privileged scaffold" in drug discovery, offering three distinct vectors for chemical diversification. Unlike simple benzoxazoles, this tri-substituted core allows for orthogonal functionalization :
-
C2-Position (Chloro): Highly labile "soft" electrophile for nucleophilic aromatic substitution (
).[1][2] -
C4-Position (Bromo): Robust handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1][2]
-
C7-Position (Fluoro): A metabolic blocker that modulates lipophilicity and pKa without introducing steric bulk.[1][2]
This guide details the chemoselective manipulation of this scaffold to generate libraries of bioactive heterocycles.[1][2]
Structural Analysis & Electronic Properties
The reactivity of this molecule is dictated by the electronic push-pull of the benzoxazole core and its halogen substituents.[1][2]
| Position | Substituent | Electronic Effect | Reactivity Profile |
| C2 | -Cl | Activated by the adjacent imine (N=C) and oxygen.[1][2] | High. Acts as an imidoyl chloride equivalent.[1][2] Susceptible to rapid |
| C4 | -Br | Inductively withdrawing; activated by N-atom proximity.[1][2] | Moderate. Requires transition metal catalysis (Pd/Ni).[1][2] Stable to standard basic/acidic workups.[1][2] |
| C7 | -F | Strong electronegativity; C-F bond is extremely short (1.35 Å).[1][2] | Inert. Serves as a bioisostere for hydrogen to block metabolic oxidation (CYP450) or modulate H-bonding.[1][2] |
Reactivity Logic Diagram
The following diagram illustrates the logical flow of functionalization, prioritizing the most reactive site (C2) to the least (C4), while preserving the C7 modulator.
Caption: Chemoselective workflow prioritizing C2 substitution followed by C4 cross-coupling.
Synthetic Protocols
These protocols are designed to maximize yield while preventing side reactions (e.g., premature hydrolysis of the C2-Cl or hydrodebromination).[2]
Protocol A: C2-Selective Substitution ( )
Objective: Replace the C2-Chloro with a nucleophile (amine) without affecting the C4-Bromo.[1][2] Mechanism: Addition-Elimination via a Meisenheimer-like transition state.[1][2]
Reagents:
-
Substrate: 4-Bromo-2-chloro-7-fluoro-1,3-benzoxazole (1.0 equiv)[1][2]
-
Base: Diisopropylethylamine (DIPEA) or K
CO (2.0 equiv)[1][2] -
Solvent: Anhydrous THF or DMF (0.1 M concentration)
Step-by-Step:
-
Preparation: Dissolve the benzoxazole substrate in anhydrous THF under an inert atmosphere (N
or Ar). -
Addition: Cool the solution to 0°C (ice bath). Note: Cooling is critical to prevent bis-substitution or side reactions at the bromine position if highly reactive nucleophiles are used.[1][2]
-
Reaction: Add the base followed by the dropwise addition of the amine.
-
Monitoring: Allow to warm to Room Temperature (RT). Monitor via TLC/LC-MS.[1][2] Conversion is typically complete within 1-4 hours.[1][2]
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na
SO . -
Validation:
H NMR should show the loss of the amine N-H signal (if primary) and retention of the aromatic splitting pattern corresponding to the C4/C7 substituted ring.[1][2]
Protocol B: C4-Suzuki Cross-Coupling
Objective: Install an aryl or heteroaryl group at the C4 position.[1][2] Prerequisite: This step is best performed after Protocol A to avoid competing oxidative addition at the C2-Cl bond, although the C4-Br is generally less reactive than C2-Cl toward Pd(0) in the absence of specific ligands.[1][2]
Reagents:
-
Boronic Acid/Ester: R-B(OH)
(1.2 equiv)[1][2] -
Catalyst: Pd(dppf)Cl
or Pd(PPh ) (5 mol%)[1][2] -
Base: Na
CO (2M aqueous solution, 3.0 equiv)[2]
Step-by-Step:
-
Degassing: Combine substrate, boronic acid, and solvent.[1] Sparge with Argon for 10 minutes. Oxygen removal is vital to prevent homocoupling.[1][2]
-
Heating: Heat to 80-100°C for 6-12 hours.
-
Workup: Filter through a Celite pad to remove Palladium black.[1][2] Concentrate and purify via column chromatography.[1][2]
Applications in Drug Discovery
The 4-Bromo-2-chloro-7-fluoro-1,3-benzoxazole scaffold is particularly valuable for designing:
-
Kinase Inhibitors: The benzoxazole core mimics the adenine ring of ATP.[1][2] The C2 substituent can extend into the ribose pocket, while the C4 substituent can target the gatekeeper residue.[2]
-
Antimicrobial Agents: 2-substituted benzoxazoles inhibit bacterial DNA gyrase.[1][2] The 7-Fluoro group enhances cell wall permeability and metabolic stability against bacterial efflux pumps.[1][2]
-
CNS Agents: The 7-Fluoro substituent lowers the basicity of the system, potentially improving Blood-Brain Barrier (BBB) penetration by reducing polar surface area (PSA).[1][2]
Scaffold Diversification Map
Caption: Strategic role of each substitution site in Medicinal Chemistry SAR (Structure-Activity Relationship).
Safety & Handling
-
Hazards: Corrosive and Irritant.[1][2] The C2-chloro bond makes this compound a potential skin sensitizer and lachrymator (similar to benzyl chlorides).[1][2]
-
Storage: Store at 2-8°C under inert gas. Moisture sensitive (hydrolysis of C2-Cl to the benzoxazolone).[1][2]
-
Disposal: Halogenated organic waste.[1][2] Do not mix with strong oxidizers.[1][2]
References
-
Synthesis of Benzoxazoles: Organic Chemistry Portal. "Synthesis of Benzoxazoles." Available at: [Link][1][2]
-
Benzoxazole Biological Activity: National Institutes of Health (NIH) - PMC.[1][2] "Benzoxazole derivatives: design, synthesis and biological evaluation." Available at: [Link]
-
Compound Identification: PubChem. "4-Bromo-1,3-benzoxazole (Analog Reference)."[1][2] Available at: [Link][1][2]
